

An In-depth Technical Guide to (+)-Menthyl Acetate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (+)-Menthyl acetate

Cat. No.: B3029068

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Menthyl acetate is a chiral monoterpenoid ester valued for its characteristic minty aroma and cooling sensation. As the acetate ester of (+)-menthol, its stereochemistry plays a crucial role in its sensory properties and biological activity. This technical guide provides a comprehensive overview of **(+)-Menthyl acetate**, focusing on its chemical identifiers, physical and chemical properties, detailed synthesis protocols, and its interaction with biological signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, pharmacology, and drug development.

Chemical Identifiers and Properties

(+)-Menthyl acetate is systematically named [(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] acetate.^[1] It is one of the eight stereoisomers of menthyl acetate. The CAS number for the racemic mixture of menthyl acetate is 89-48-5, while the levorotatory (-) isomer is identified by CAS number 2623-23-6.^[2]

Table 1: Chemical Identifiers for (+)-Menthyl Acetate

Identifier	Value
CAS Number	5157-89-1 [1]
IUPAC Name	[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] acetate [1]
Synonyms	(1S)-(+)-Menthyl acetate, (+)-Acetoxy-p-menthane [1]
Molecular Formula	C ₁₂ H ₂₂ O ₂
InChI Key	XHXUANMFYXWVNG-WCQGTBRESA-N
SMILES	C[C@H]1CC--INVALID-LINK-- OC(=O)C">C@@@HC(C)C

Table 2: Physicochemical Properties of Menthyl Acetate (Isomer Unspecified)

Property	Value	Reference
Molecular Weight	198.30 g/mol	
Appearance	Colorless to pale yellow oily liquid	
Odor	Soft mint and rose aroma	
Taste	Minty cooling taste	
Boiling Point	227 °C	
Melting Point	25 °C	
Solubility in Water	25% at room temperature	
Purity	≥ 99%	

Experimental Protocols: Synthesis of (+)-Menthyl Acetate

The synthesis of **(+)-menthyl acetate** is typically achieved through the esterification of (+)-menthol with an acetylating agent. The most common methods involve the use of acetic anhydride or acetyl chloride. The following protocol is adapted from established procedures for the synthesis of menthyl acetate stereoisomers.

Objective: To synthesize **(+)-Menthyl acetate** via esterification of (+)-menthol with acetyl chloride.

Materials:

- (+)-Menthol
- Acetyl chloride
- Anhydrous diethyl ether (or other suitable inert solvent like THF)
- Anhydrous magnesium sulfate (MgSO_4)
- Saturated sodium bicarbonate (NaHCO_3) solution
- Deionized water
- Round-bottom flask
- Reflux condenser
- Dropping funnel
- Magnetic stirrer and stir bar
- Heating mantle
- Separatory funnel
- Rotary evaporator
- Distillation apparatus

Procedure:

- Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve (+)-menthol in anhydrous diethyl ether. The flask should be placed in a cold water bath to manage the reaction temperature.
- Addition of Acetyl Chloride: Slowly add acetyl chloride to the stirred solution of (+)-menthol via a dropping funnel. The reaction is exothermic and will produce hydrogen chloride gas, so it should be performed in a well-ventilated fume hood. The rate of addition should be controlled to maintain a gentle reaction.
- Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up: Once the reaction is complete, carefully add deionized water to the reaction mixture to quench any unreacted acetyl chloride. Transfer the mixture to a separatory funnel.
- Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with deionized water until the aqueous layer is neutral.
- Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
- Purification: The crude **(+)-menthyl acetate** can be purified by vacuum distillation to obtain the final product.

Safety Precautions: Acetyl chloride is corrosive and reacts violently with water. All manipulations should be carried out in a fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.

Signaling Pathway and Biological Activity

The characteristic cooling sensation of menthol and its derivatives, including **(+)-menthyl acetate**, is primarily mediated through the activation of the Transient Receptor Potential Melastatin 8 (TRPM8) channel. TRPM8 is a non-selective cation channel that functions as the primary cold sensor in humans.

Activation of the TRPM8 channel by agonists like **(+)-menthyl acetate** leads to an influx of cations, primarily Ca^{2+} and Na^+ , into the sensory neurons. This influx depolarizes the cell membrane, generating an action potential that is transmitted to the brain and perceived as a cooling sensation. The stereochemistry of menthol and its esters plays a significant role in their ability to activate the TRPM8 channel, with different stereoisomers exhibiting varying potencies. Studies have shown that the hydroxyl and isopropyl groups of the menthol moiety are crucial for its interaction with the S3 and S4 helices of the TRPM8 channel, respectively.

Caption: Activation of the TRPM8 channel by **(+)-Menthyl Acetate** leading to the sensation of cooling.

Applications in Research and Drug Development

The cooling properties of **(+)-menthyl acetate** make it a valuable compound in various applications:

- **Pharmacology:** As a TRPM8 agonist, it can be used as a tool to study the role of this channel in thermosensation, pain, and inflammation.
- **Drug Delivery:** Its sensory properties can be utilized to mask the unpleasant taste of certain active pharmaceutical ingredients (APIs).
- **Topical Formulations:** It is used in creams and lotions for its cooling and soothing effects on the skin.
- **Flavor and Fragrance Industry:** It is widely used to impart a refreshing minty flavor and aroma to a variety of products.

Conclusion

(+)-Menthyl acetate is a well-defined chiral molecule with distinct identifiers and properties. Its synthesis from the corresponding menthol enantiomer is a straightforward esterification process. The primary biological activity of **(+)-menthyl acetate** is its ability to activate the TRPM8 ion channel, resulting in a cooling sensation. This mechanism underpins its wide range of applications in research, pharmaceuticals, and consumer products. This guide provides foundational technical information to support further investigation and application of this versatile compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (+)-Menthyl acetate | C12H22O2 | CID 62335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Menthyl acetate - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to (+)-Menthyl Acetate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3029068#menthyl-acetate-cas-number-and-identifiers>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com